molecular formula C16H16N6O3 B2754840 N-(4-ethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1001502-64-2

N-(4-ethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2754840
CAS No.: 1001502-64-2
M. Wt: 340.343
InChI Key: KRMIUXXYZQZJPB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization One study focused on the synthesis and characterization of pyrazole derivatives, including a compound closely related to the query, revealing insights into their crystal structures and potential for biological activity. The synthesized compounds were analyzed using FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography, demonstrating specific geometric and electronic properties that could explain their biological activities against cancer and microbial infections (Titi et al., 2020).

Chemical Reactivity and Synthesis of Derivatives Another research effort explored the chemical reactivity of Biginelli type compounds, leading to the synthesis of new dihydropyrimidine derivatives. This study provides a framework for understanding the reactivity of similar pyrimidine compounds and their potential utility in creating novel chemical entities with diverse applications (Namazi et al., 2001).

Potential Biological Activities Research on novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives, including structures analogous to the queried compound, has demonstrated anti-anoxic activity, suggesting potential therapeutic applications for conditions involving oxygen deprivation (Kuno et al., 1993).

Anti-inflammatory and Analgesic Activities A study on pyrimidine derivatives evaluated their anti-inflammatory and analgesic activities. Compounds with structural similarities to the one showed significant biological activities, highlighting the potential for these compounds in medical research and drug development (Sondhi et al., 2009).

Antifungal Effects The antifungal effect of certain pyrimidin-amine derivatives on key types of fungi was investigated, providing insights into the potential use of these compounds as antifungal agents. This research contributes to the understanding of how structural variations in pyrimidin-amines can impact their biological efficacy (Jafar et al., 2017).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-3-25-14-6-4-12(5-7-14)19-15-8-11(2)18-16(20-15)21-10-13(9-17-21)22(23)24/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMIUXXYZQZJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.